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N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline

RAD51 D-loop inhibition homologous recombination

Researchers needing to dissect RAD51-mediated strand invasion without ablating filament assembly face limited tool options. RI(dl)-2 (CAS 1902146-75-1) selectively blocks RAD51 D-loop formation (IC50 11.1 μM) while preserving ssDNA binding (IC50 >100 μM) and damage-induced foci, avoiding the confounding SSA activation seen with RI-1/RI-2. • Cellular HR IC50: 3.0 μM (DR-GFP assay); no SSA stimulation at 75% HR inhibition • Validated non-intercalating chemotype with published SAR framework for benchmarking • ≥98% (HPLC), supplied as TFA salt; store at 2-8°C, ambient shipment

Molecular Formula C19H17N3
Molecular Weight 287.4 g/mol
Cat. No. B12827498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline
Molecular FormulaC19H17N3
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCCNC1=CC=C(C=C1)C2=NC3=CC=CC=C3N4C2=CC=C4
InChIInChI=1S/C19H17N3/c1-2-20-15-11-9-14(10-12-15)19-18-8-5-13-22(18)17-7-4-3-6-16(17)21-19/h3-13,20H,2H2,1H3
InChIKeyOEUMSXQHYXCNBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RI(dl)-2: Selective RAD51 D-Loop Inhibitor


N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline, designated RI(dl)-2 (CAS 1902146-75-1; molecular formula C₁₉H₁₇N₃; MW 287.36), is a cell-permeable pyrroloquinoxaline small molecule that functions as a selective inhibitor of RAD51-mediated D-loop formation . Unlike the majority of reported RAD51 inhibitors that act by preventing RAD51 nucleoprotein filament assembly on ssDNA, RI(dl)-2 blocks the strand-invasion (D-loop) step of homologous recombination (HR) while sparing RAD51-ssDNA binding activity (IC₅₀ >100 μM) [1]. Developed through a structure–activity relationship (SAR) campaign originating from a high-throughput screen of the ASDI diversity library, RI(dl)-2 represents the ethylamino-substituted analog (compound 9h) that demonstrated the most favorable balance of biochemical D-loop inhibition (IC₅₀ 11.1 ± 1.3 μM) and cellular HR suppression (IC₅₀ 3.0 ± 1.8 μM) within its chemotype series [1].

RAD51 Inhibitor Mechanistic Divergence


RAD51 inhibitors are mechanistically heterogeneous, and substitution based on nominal target class alone risks selecting a compound with fundamentally different biological consequences. Most known RAD51 inhibitors—including RI-1 (covalent cysteine-319 modification), RI-2, and others—act by preventing RAD51 nucleoprotein filament formation on ssDNA, thereby ablating both HR-mediated DNA repair and the essential replication fork protective function of RAD51 [1]. In contrast, RI(dl)-2 preserves RAD51 filament assembly and ssDNA binding while selectively blocking the D-loop strand-invasion step, a distinction confirmed by its >100 μM IC₅₀ in ssDNA-binding assays versus 11.1 μM for D-loop inhibition [2]. This mechanistic divergence carries practical consequences: filament-disrupting inhibitors abolish RAD51 subnuclear foci at damage sites, whereas RI(dl)-2 permits timely foci formation [1]. Furthermore, RI-1 and RI-2 stimulate single-strand annealing (SSA)—an error-prone alternative repair pathway—at HR-inhibitory concentrations, while RI(dl)-2 does not, indicating that even compounds sharing a nominal RAD51-inhibitory label produce non-equivalent DNA repair outcomes [1][2]. For procurement decisions, selecting a substitute without verifying the specific mode of RAD51 perturbation risks introducing unintended replication-associated toxicity or alternative repair pathway activation that may confound experimental interpretation.

RI(dl)-2: Comparative Performance Data


D-Loop Biochemical Potency Comparison

RI(dl)-2 (compound 9h) inhibits RAD51-mediated D-loop formation with an IC₅₀ of 11.1 ± 1.3 μM, representing a 1.9-fold improvement over the lead screening compound 1 (IC₅₀ 21.3 ± 7.8 μM) [1]. Within the same para-substituted B-ring analog series, RI(dl)-2 is 2.0-fold more potent than the 4-amino analog 9g (IC₅₀ 22.1 ± 2.4 μM) and 2.5-fold more potent than the 4-dimethylamino analog 9a (IC₅₀ 27.6 ± 6.0 μM) [1]. Compared with structurally unrelated RAD51 inhibitor B02, which was identified from an independent high-throughput screen and exhibits an IC₅₀ of 27.4 μM against human RAD51 in a FRET-based assay, RI(dl)-2 shows approximately 2.5-fold greater biochemical potency, though this comparison should be interpreted with caution given differing assay formats [2]. The ethylamino substituent at the para position of the B-ring phenyl group is critical for achieving this potency: replacement with hydroxyl (9d, IC₅₀ >100 μM), trifluoromethoxyl (9e, IC₅₀ >100 μM), or nitro groups (9f, IC₅₀ >100 μM) abolishes D-loop inhibitory activity entirely [1].

RAD51 D-loop inhibition homologous recombination biochemical assay SAR

Mechanistic Selectivity: D-Loop vs. ssDNA Binding

RI(dl)-2 exhibits pronounced selectivity for inhibiting the D-loop strand-invasion activity of RAD51 while leaving RAD51-ssDNA nucleoprotein filament formation intact. In a head-to-head biochemical profiling study, RI(dl)-2 displayed an IC₅₀ of 11.1 ± 1.3 μM for D-loop inhibition versus >100 μM for ssDNA binding—a >9-fold selectivity window [1]. In contrast, the earlier-generation RAD51 inhibitor RI-1 inhibits RAD51-ssDNA binding with an IC₅₀ of 6.82 ± 0.81 μM . This mechanistic difference arises from RI-1's covalent modification of cysteine 319 at the RAD51 monomer–monomer interface, which physically prevents filament oligomerization, whereas RI(dl)-2 permits filament assembly but renders resulting nucleoprotein filaments nonfunctional for strand invasion. The selectivity ratio (ssDNA IC₅₀ / D-loop IC₅₀) for RI(dl)-2 exceeds 9.0, compared with an estimated ratio of approximately 0.3–0.5 for RI-1 (where ssDNA binding is inhibited more potently than D-loop activity), representing an approximately 18–30-fold difference in mechanistic selectivity between the two compounds [1]. This selectivity is not incidental but was the explicit design criterion of the screening and SAR campaign that produced RI(dl)-2 [1].

RAD51 ssDNA binding mechanistic selectivity filament formation replication fork protection

Cellular Homologous Recombination Inhibition

RI(dl)-2 inhibits cellular homologous recombination with an IC₅₀ of 3.0 ± 1.8 μM in HEK293 cells harboring the chromosomal DR-GFP reporter, representing a 4.4-fold improvement over the lead compound 1 (IC₅₀ 13.1 ± 1.6 μM) measured in the same assay system [1]. At concentrations achieving 75% HR inhibition, RI(dl)-2 does not stimulate single-strand annealing (SSA), whereas RI-1 and RI-2 both induce elevated SSA activity under comparable conditions [1]. The cellular HR IC₅₀ of 3.0 μM positions RI(dl)-2 favorably against other characterized RAD51 inhibitors: B02 has been reported to reduce HR efficiency by 75% at 10 μM in U2OS DR-GFP cells, while RI-2 displays an IC₅₀ of 44.17 μM in a standard DNA binding assay and specifically inhibits HR repair in human cells . However, it is critical to note a documented limitation: RI(dl)-2 inhibits only approximately 50% of total HR events in cells, with remaining HR activity recovering during the second 24 hours post-DSB induction, which motivated the development of improved analogs (2i and 10e) that achieve near-complete HR inhibition at 30–40 μM over 48 hours [2].

DR-GFP assay homologous recombination cellular potency HEK293 DNA double-strand break repair

RAD51 Foci Preservation During HR Inhibition

A defining cellular mechanistic feature of RI(dl)-2 is its ability to inhibit HR without blocking the assembly of RAD51 into subnuclear foci at sites of DNA double-strand breaks. At concentrations that achieve 75% inhibition of cellular HR in the DR-GFP assay, RI(dl)-2 permits normal, timely RAD51 foci formation following ionizing radiation exposure [1]. This stands in contrast to RI-1, which covalently modifies RAD51 cysteine 319 and disrupts RAD51 oligomerization, thereby preventing foci formation at comparable HR-inhibitory doses [2]. Similarly, the marine natural product halenaquinone, which was reported to specifically inhibit RAD51-dsDNA binding, significantly reduces the retention of RAD51 at double-strand break sites in cells, raising questions about its mechanistic specificity [2]. The preservation of foci by RI(dl)-2 is mechanistically consistent with its biochemical profile—RAD51 filaments can still load onto ssDNA at damage sites, but the resulting nucleoprotein filaments are stabilized in a nonfunctional conformation incapable of productive strand invasion [1]. This property makes RI(dl)-2 uniquely suitable for experiments requiring the spatial tracking of RAD51 recruitment to damage while selectively blocking downstream HR completion.

RAD51 foci DNA damage response subnuclear localization immunofluorescence mechanism of action

Absence of DNA Intercalation Activity

During the SAR optimization campaign that followed RI(dl)-2's identification, several analogs with enhanced biochemical D-loop inhibitory potency were found to owe their increased activity to off-target dsDNA intercalation rather than specific RAD51 engagement. A sensitive plasmid supercoiling assay quantified that compounds 2c, 8i, 8k, 10h, and 10j exhibit significant dsDNA intercalation activity, with IC₅₀ values approaching the concentration of RAD51 protein in the biochemical assay—indicating that apparent D-loop inhibition was artifactually driven by DNA topology alteration rather than specific protein inhibition [1]. These intercalating compounds also displayed elevated cellular toxicity (LD₅₀ values in the 5–33 μM range) that did not correlate with on-target HR inhibition [1]. RI(dl)-2, as the starting lead compound for this optimization effort, was explicitly characterized as lacking significant DNA intercalation activity, placing it within the subset of 19 compounds deemed free of this off-target effect [1]. Among the 19 non-intercalating compounds, no significant correlation existed between residual intercalation score and D-loop inhibition (p = 0.17, Pearson correlation), confirming that RI(dl)-2's biochemical activity is attributable to specific RAD51 targeting [1].

DNA intercalation off-target activity specificity topoisomerase SAR optimization

RI(dl)-2: Validated Application Scenarios


Mechanistic Dissection of RAD51 Strand Invasion

RI(dl)-2 is the tool of choice for experiments requiring selective ablation of RAD51 D-loop/strand-invasion activity without disrupting upstream RAD51 nucleoprotein filament formation, ssDNA binding, or damage-induced foci assembly [1]. This selectivity, confirmed by the >9-fold ratio of ssDNA binding IC₅₀ (>100 μM) to D-loop IC₅₀ (11.1 μM), enables researchers to genetically or pharmacologically interrogate the strand-invasion step in isolation—a dissection not possible with filament-disrupting inhibitors such as RI-1 (ssDNA binding IC₅₀ 6.82 μM) [1][2]. At concentrations of 10–30 μM in HEK293 DR-GFP reporter cells, RI(dl)-2 achieves 50–75% HR inhibition while permitting normal RAD51 foci formation and avoiding SSA pathway stimulation, making it uniquely suited for immunofluorescence-based studies of RAD51 spatial dynamics during HR [1]. The compound's validated lack of dsDNA intercalation activity further ensures that observed phenotypes result from specific RAD51 D-loop inhibition rather than non-specific DNA topology effects [3].

Chemo- and Radio-Sensitization Studies

RI(dl)-2 has been demonstrated to inhibit HR-mediated repair of DNA double-strand breaks and sensitize cancer cell lines to DNA-damaging agents . Its mechanistic profile—preserving RAD51-ssDNA filament formation and replication fork protection while blocking D-loop activity—is predicted to minimize replication-associated normal-tissue toxicity compared with pan-RAD51 inhibitors, making it a preferred candidate for in vivo combination studies with radiotherapy or crosslinking chemotherapeutics [1]. However, researchers must account for the compound's documented limitation: RI(dl)-2 inhibits only approximately 50% of total cellular HR events, with partial recovery observed at time points beyond 24 hours post-DSB induction [3]. For studies requiring complete and sustained HR suppression over 48 hours, the optimized analogs 2i (HR IC₅₀ 10.9 ± 5.6 μM at 48 h) and 10e (HR IC₅₀ 15.8 ± 8.5 μM at 48 h) from the same chemotype series should be considered as complementary tools, though RI(dl)-2 remains the better-characterized and more widely available starting point for initial target validation [3].

SAR Benchmarking for Novel RAD51 Inhibitors

RI(dl)-2 serves as an essential reference compound for medicinal chemistry programs developing next-generation RAD51 inhibitors. The comprehensive SAR data available for the pyrroloquinoxaline series—including systematic variation of ring A (methoxy, fluoroethoxy, benzyloxy, isopropoxy), ring B (pyrrole, phenanthridine, imidazole, chlorinated pyrrole), and ring C (para-substituted phenyl with N-ethyl, N,N-dimethyl, NH₂, OH, OCF₃, NO₂, morpholine, pyrrolidine groups)—provides an unusually rich comparative framework for evaluating new chemotypes [1][3]. The identification and exclusion of DNA-intercalating artifacts (2c, 8i, 8k, 10h, 10j) from the optimization campaign further establishes a validated screening cascade (biochemical D-loop assay → DR-GFP cellular HR assay → plasmid intercalation screen) that new discovery programs can adopt as a quality-control framework [3]. RI(dl)-2's D-loop IC₅₀ of 11.1 μM and cellular HR IC₅₀ of 3.0 μM serve as quantitative benchmarks against which novel inhibitors can be directly compared within the same assay systems [1].

DNA Repair Pathway Crosstalk: SSA Compensation

A distinctive feature of RI(dl)-2 is that it does not stimulate single-strand annealing (SSA) at concentrations achieving 75% HR inhibition, in contrast to RI-1 and RI-2, which both induce elevated SSA activity [1][2]. This property makes RI(dl)-2 a valuable tool for studying compensatory DNA repair pathway activation in a 'clean' HR-deficient background—without the confounding variable of simultaneous SSA upregulation that complicates interpretation when using filament-disrupting inhibitors. The proposed mechanism—RI(dl)-2 stabilizes RAD51 nucleoprotein filaments in a nonfunctional conformation that simultaneously shields the ssDNA from RAD52-mediated SSA—can be exploited to study how SSA pathway components (RAD52, ERCC1) respond to HR blockade in the absence of direct SSA stimulation [1]. This scenario is particularly relevant for synthetic lethality studies in BRCA-deficient or PARP inhibitor-resistant contexts where SSA compensation may contribute to therapeutic resistance.

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